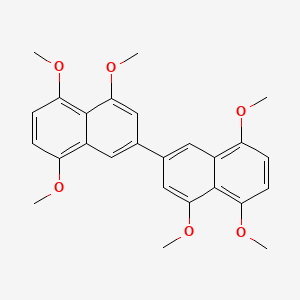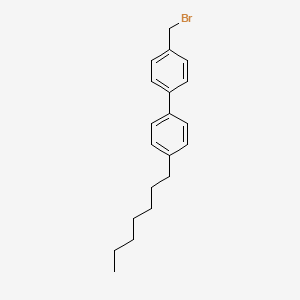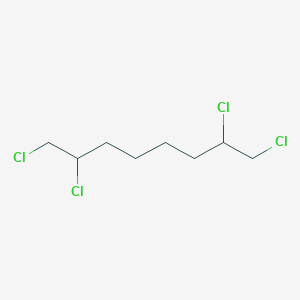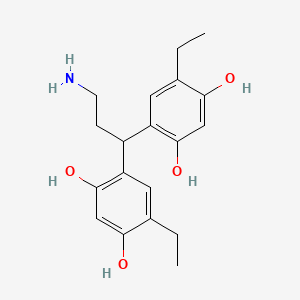
2,2'-Binaphthalene, 4,4',5,5',8,8'-hexamethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- is an organic compound with the molecular formula C26H26O6 It is a derivative of binaphthalene, where six methoxy groups are attached to the naphthalene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- typically involves the methoxylation of binaphthalene derivatives. One common method is the reaction of 2,2’-binaphthol with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution of the hydroxyl groups with methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .
Applications De Recherche Scientifique
2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism by which 2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Binaphthalene: The parent compound without methoxy groups.
2,2’-Binaphthol: A derivative with hydroxyl groups instead of methoxy groups.
2,2’-Binaphthalene-1,1’-dioxide: An oxidized form of binaphthalene.
Uniqueness
2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- is unique due to the presence of six methoxy groups, which significantly alter its chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
660816-72-8 |
|---|---|
Formule moléculaire |
C26H26O6 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1,5,8-trimethoxy-3-(4,5,8-trimethoxynaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C26H26O6/c1-27-19-7-9-21(29-3)25-17(19)11-15(13-23(25)31-5)16-12-18-20(28-2)8-10-22(30-4)26(18)24(14-16)32-6/h7-14H,1-6H3 |
Clé InChI |
ISKKLZZKVUBKFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)C3=CC4=C(C=CC(=C4C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)

![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)

